molecular formula C12H7ClN4O2 B8554754 2-(4-Cyanophenylamino)-6-chloro-3-nitropyridine

2-(4-Cyanophenylamino)-6-chloro-3-nitropyridine

Cat. No.: B8554754
M. Wt: 274.66 g/mol
InChI Key: STSPUTIAZZBOSW-UHFFFAOYSA-N
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Description

2-(4-Cyanophenylamino)-6-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C12H7ClN4O2 and its molecular weight is 274.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

4-[(6-chloro-3-nitropyridin-2-yl)amino]benzonitrile

InChI

InChI=1S/C12H7ClN4O2/c13-11-6-5-10(17(18)19)12(16-11)15-9-3-1-8(7-14)2-4-9/h1-6H,(H,15,16)

InChI Key

STSPUTIAZZBOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloro-3-nitropyridine (II-1, 193 mg, 1 mmol) and p-cyanophenylamine (III-1, 236 mg, 2 mmol) were dissolved in N,N-dimethylformamide (DMF, 3 mL). While cooling in ice bath, potassium t-butoxide (224 mg, 2 mmol) was added in batch, followed by reacting at room temperature for 2 h. The reaction solution was poured into ice water, and adjusted with diluted HCl to a pH of 5-6, followed by stirring for 30 min, to precipitate a solid. The solid was filtered out, washed with water until neutral, dried, and separated via a silica gel column (dichloromethane as eluant), to obtain compound IV-1 (186 mg, 68%), a pale yellow solid, mp 175-178° C. 1H NMR (CDCl3) δ 10.47 (1H, br s, NH), 8.53 (1H, d, J=8.4 Hz, ArH-4), 7.86 (2H, d, J=8.8 Hz, ArH-2′, 6′), 7.70 (2H, d, J=8.8 Hz, ArH-3′, 5′), 6.96 (1H, d, J=8.4 Hz, ArH-5); MS (m/z): 275 (M+).
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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